molecular formula C11H11N B13673724 3,7-Dimethylisoquinoline

3,7-Dimethylisoquinoline

Cat. No.: B13673724
M. Wt: 157.21 g/mol
InChI Key: UGDBAADRKHLXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of isoquinoline N-oxide.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of halogenated or nitro-substituted isoquinolines.

Scientific Research Applications

3,7-Dimethylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethylisoquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3,7-Dimethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 7 can enhance its stability and modify its interaction with biological targets compared to other isoquinoline derivatives .

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

3,7-dimethylisoquinoline

InChI

InChI=1S/C11H11N/c1-8-3-4-10-6-9(2)12-7-11(10)5-8/h3-7H,1-2H3

InChI Key

UGDBAADRKHLXQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.